Isoquinolin-1(2H)-one is a heterocyclic organic compound characterized by a fused benzene and pyridine ring with a carbonyl group at the 1-position. Derivatives of isoquinolin-1(2H)-one exhibit diverse biological activities and are significant in medicinal chemistry as potential therapeutic agents. [, , , , ]
6-(Methylsulfonyl)isoquinolin-1(2H)-one is a compound of significant interest in organic chemistry, particularly due to its potential applications in medicinal chemistry. This compound features a methylsulfonyl group attached to an isoquinolinone structure, which is known for various biological activities, including anticancer and antiviral properties. The unique structural attributes of 6-(methylsulfonyl)isoquinolin-1(2H)-one position it as a valuable candidate for further research and development.
6-(Methylsulfonyl)isoquinolin-1(2H)-one can be synthesized through various chemical pathways, primarily involving the manipulation of isoquinoline derivatives. It falls under the classification of isoquinolinones, a subset of isoquinoline compounds characterized by a ketone functional group at the 1-position. These compounds are often explored for their pharmacological properties.
The synthesis of 6-(methylsulfonyl)isoquinolin-1(2H)-one can be achieved through several methods:
During synthesis, careful monitoring is essential. Techniques such as Thin Layer Chromatography (TLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed to track reaction progress and confirm product formation. High-resolution mass spectrometry is also utilized to verify molecular weights and structural integrity.
The molecular formula for 6-(methylsulfonyl)isoquinolin-1(2H)-one is C_10H_11NO_3S. Its structure consists of an isoquinoline ring system with a methylsulfonyl substituent at the 6-position and a carbonyl group at the 1-position.
Characterization techniques such as NMR provide insights into the compound's structure:
6-(Methylsulfonyl)isoquinolin-1(2H)-one can participate in various chemical reactions:
The mechanism of action for 6-(methylsulfonyl)isoquinolin-1(2H)-one primarily revolves around its interaction with biological targets:
Research indicates that these mechanisms involve modulation of signaling pathways critical for cell survival and proliferation.
Relevant analytical techniques such as HPLC confirm purity levels exceeding 96%, ensuring reliable experimental results .
6-(Methylsulfonyl)isoquinolin-1(2H)-one has potential applications in various fields:
Ongoing research continues to explore its full therapeutic potential, making it a subject of interest in medicinal chemistry and drug discovery initiatives.
The isoquinolin-1(2H)-one scaffold represents a privileged heterocyclic motif in medicinal chemistry, characterized by a fused bicyclic structure combining a benzene ring with a pyridinone ring lactam functionality. This core exhibits intrinsic druglikeness due to its balanced lipophilicity (calculated logP ≈ 1.8), moderate molecular weight (~159 g/mol for unsubstituted core), and presence of hydrogen bond acceptor/donor sites (lactam N-H and C=O) [4] [10]. These properties facilitate favorable pharmacokinetic profiles, including membrane permeability and target engagement. Pharmacologically, derivatives demonstrate broad bioactivity, acting as kinase inhibitors, PDE4 antagonists, and DNA intercalators, attributed to the scaffold's ability to participate in π-π stacking, hydrogen bonding, and electrostatic interactions with biological targets [4]. Natural alkaloids like berberine and palmatine exemplify the scaffold's historical significance, while synthetic derivatives like trabectedin (FDA-approved antitumor agent) highlight its clinical relevance [4]. The lactam moiety enhances metabolic stability compared to simpler heterocycles, reducing susceptibility to rapid oxidative degradation.
Table 1: Clinically Explored Isoquinolin-1(2H)-one Derivatives
Compound Name | Therapeutic Area | Primary Target | Key Structural Features |
---|---|---|---|
Trabectedin | Oncology (Soft tissue sarcoma) | DNA minor groove | Tetrahydroisoquinoline core |
Apremilast (Analog class) | Autoimmune (Psoriasis, PsA) | PDE4 enzyme | Phthalimide-isoquinoline hybrid |
6-(Methylsulfonyl) derivative* | Investigational (Autoimmune) | PDE4/HIF-1α/PI3K | 6-SO₂CH₃ substituent |
Sulfonyl substituents, particularly at the 6-position of isoquinolin-1(2H)-one, profoundly influence molecular properties and target interactions. The methylsulfonyl group (-SO₂CH₃) is a strong electron-withdrawing moiety, reducing electron density on the isoquinoline ring (σp ~ 0.72 Hammett constant). This electronic perturbation enhances:
Specifically, 6-(methylsulfonyl)isoquinolin-1(2H)-one (Molecular Formula: C₁₀H₉NO₃S; MW: 223.25 g/mol; CAS: 42609186) exhibits distinct physicochemical characteristics:
Table 2: Synthetic Routes to 6-(Methylsulfonyl)isoquinolin-1(2H)-one
Method | Starting Materials | Key Conditions | Yield (%) | Advantages |
---|---|---|---|---|
Cyclization-Sulfonylation | 5-Sulfobenzoic acid derivatives | POCl₃ (cyclization), then CH₃SO₂Cl | 45-60 | Direct functionalization |
Metal-Catalyzed Coupling | 6-Bromoisoquinolinone + CH₃SO₂Na | Pd(PPh₃)₄, CuI, DMF, 110°C | 65-80 | Regioselective, mild conditions |
Oxidation of Thioether | 6-(Methylthio)isoquinolinone | mCPBA, CH₂Cl₂, 0°C to RT | 70-85 | High purity, scalable |
The selection of PDE4, HIF-1α, and PI3K as therapeutic targets for 6-(methylsulfonyl)isoquinolin-1(2H)-one derivatives stems from their interconnected roles in immune dysregulation:
PDE4 Inhibition: Phosphodiesterase-4 (PDE4) hydrolyzes cAMP, a key anti-inflammatory second messenger. Inhibiting PDE4 elevates intracellular cAMP, activating Protein Kinase A (PKA). PKA phosphorylates CREB, suppressing NF-κB and TNF-α/IL-23 production while enhancing IL-10. Apremilast (PDE4 inhibitor) validates this for psoriasis/PsA, reducing epidermal thickness and T-cell infiltration by 20-40% in clinical studies . Isoquinolinone derivatives with sulfonyl groups show enhanced PDE4 affinity due to interactions with the enzyme's hydrophobic pocket and M-pocket residues .
HIF-1α Modulation: Hypoxia-inducible factor-1α (HIF-1α) accumulates in inflamed tissues (e.g., RA synovium, psoriatic skin). It drives glycolysis (via GLUT1), angiogenesis (via VEGF), and Th17 differentiation. HIF-1α forms a trimer with RORγt and p300, directly activating IL-17 transcription [3] [5] [9]. Autoimmune lesions (SLE, RA) show HIF-1α overexpression correlated with disease severity. Inhibiting HIF-1α nuclear translocation disrupts this pro-inflammatory axis [3] [5].
PI3K/Akt/mTOR Interference: The PI3K pathway integrates signals from TNF-α, IL-6, and B-cell receptors. Activation phosphorylates Akt, stimulating mTOR and HIF-1α synthesis. This pathway promotes B-cell survival and autoantibody production in SLE and neutrophil NETosis in RA [3] [5]. Isoquinolinones can inhibit PI3Kδ/γ isoforms, disrupting this cascade upstream of HIF-1α.
Table 3: Multimodal Regulation of Autoimmune Pathways by Isoquinolinone Derivatives
Target | Role in Autoimmunity | Effect of Inhibition/Modulation | Relevant Biomarkers |
---|---|---|---|
PDE4 | Dysregulated in immune cells → ↓cAMP → ↑TNFα, IL-17, IL-23 | ↑cAMP → ↑CREB/↓NF-κB → ↓Pro-inflammatory cytokines | ↓PASI scores, ↓T-cell dermal infiltration |
HIF-1α | Overexpressed in hypoxia → ↑Glycolysis, ↑Th17, ↑Angiogenesis | ↓Th17 differentiation, ↓VEGF, ↑Treg activity | ↓Serum IL-17, ↓pSTAT3, ↓Synovial hypoxia |
PI3K | Hyperactivated by cytokine receptors → ↑mTOR/HIF-1α, ↑B-cell survival | ↓B-cell autoreactivity, ↓Neutrophil NETosis, ↓HIF-1α synthesis | ↓Anti-dsDNA antibodies (SLE), ↓NET complexes |
The 6-(methylsulfonyl)isoquinolin-1(2H)-one scaffold is uniquely positioned for multimodal activity:
This polypharmacology approach addresses the complexity of autoimmune diseases more effectively than single-target agents.
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1